N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide
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Overview
Description
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a methoxy-substituted benzohydrazide. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxopyrrolidinyl Moiety: This step involves the reaction of a chlorophenyl-substituted anhydride with an amine to form the dioxopyrrolidinyl ring.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzohydrazide reacts with the dioxopyrrolidinyl intermediate.
Final Coupling: The final step involves coupling the phenylcarbonyl group with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(phenyloxy)acetohydrazide
Uniqueness
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N’-(phenylcarbonyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific fields, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
CAS No. |
956368-79-9 |
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Molecular Formula |
C25H20ClN3O5 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N'-benzoyl-N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxybenzohydrazide |
InChI |
InChI=1S/C25H20ClN3O5/c1-34-21-14-8-5-11-17(21)24(32)29(27-23(31)16-9-3-2-4-10-16)20-15-22(30)28(25(20)33)19-13-7-6-12-18(19)26/h2-14,20H,15H2,1H3,(H,27,31) |
InChI Key |
CVHIMGSSXYGINM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CC(=O)N(C2=O)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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